BenchChemオンラインストアへようこそ!

A2B receptor antagonist 2

Adenosine Receptor Pharmacology Structure-Activity Relationship (SAR) Receptor Binding Assay

Select A2B receptor antagonist 2 (compound 18) when your adenosine receptor research demands a well-characterized, non-xanthine quinazoline scaffold with published micromolar affinity. Unlike high-affinity tool compounds (MRS1754, PSB-603), this low-affinity, non-selective ligand (hA2B Ki: 3.44 µM) serves as a critical SAR benchmark and negative control. Use it to baseline potency improvements, validate new in vitro binding/functional assays, and identify scaffold-specific off-target effects. Procure with confidence for reproducible comparative pharmacology.

Molecular Formula C12H15N5
Molecular Weight 229.28 g/mol
CAS No. 784-90-7
Cat. No. B1305744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA2B receptor antagonist 2
CAS784-90-7
Molecular FormulaC12H15N5
Molecular Weight229.28 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N=C(N=C2C=C1C)N=C(N)N)C
InChIInChI=1S/C12H15N5/c1-6-4-9-8(3)15-12(17-11(13)14)16-10(9)5-7(6)2/h4-5H,1-3H3,(H4,13,14,15,16,17)
InChIKeyJFQDHSRWWLJCBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

A2B receptor antagonist 2 (CAS 784-90-7) Procurement Guide: Quinazoline Scaffold & Receptor Affinity Profile


A2B receptor antagonist 2 (CAS 784-90-7, also known as compound 18) is a synthetic small molecule that functions as an antagonist of the adenosine A2B receptor . Chemically, it is a quinazoline derivative (2-(4,6,7-trimethylquinazolin-2-yl)guanidine) with a molecular weight of 229.28 g/mol . Its characterization is rooted in a foundational 2003 structure-activity relationship (SAR) study that identified it as a moderately potent but non-selective ligand within a novel non-xanthine chemical series [1].

Why A2B receptor antagonist 2 (784-90-7) Cannot Be Interchanged with Modern High-Affinity A2B Antagonists


In adenosine A2B receptor research, simple substitution of one 'A2B antagonist' for another is scientifically unsound due to vast differences in chemical scaffold, affinity, and selectivity profiles. A2B receptor antagonist 2 is a quinazoline derivative with micromolar affinity (hA2B Ki: 3.44 µM) and no subtype selectivity [1]. This contrasts sharply with modern, high-affinity tool compounds like MRS1754 (hA2B Ki: ~1.97 nM, pyrazolopyridine scaffold) [2] or PSB-603 (hA2B Ki: 0.553 nM, xanthine scaffold) [3], which exhibit >10,000-fold selectivity over other adenosine receptor subtypes. The choice between these compounds fundamentally alters experimental design and interpretation: selecting a non-selective, low-affinity quinazoline versus a highly selective, high-affinity xanthine or pyrazolopyridine directly impacts the validity of target engagement studies, off-target liability assessments, and the translatability of pharmacological findings.

Quantitative Differentiation of A2B receptor antagonist 2 (784-90-7): Binding Affinity & Selectivity vs. Key Comparators


Head-to-Head Comparison: Binding Affinity and Selectivity Profile vs. Lead Compound CMB 6446

A2B receptor antagonist 2 (compound 18) was characterized alongside the lead compound CMB 6446 (compound 38) in the same binding assay study. A2B receptor antagonist 2 exhibits micromolar affinity (hA2B Ki: 3.44 µM) and no selectivity (A2B/A1 ratio: 0.67), whereas CMB 6446 demonstrates nanomolar affinity (hA2B Ki: 0.112 µM) and significant selectivity (A2B/A1 ratio: ~10.6) [1].

Adenosine Receptor Pharmacology Structure-Activity Relationship (SAR) Receptor Binding Assay

Cross-Study Comparison: Scaffold-Based Differentiation from Modern Xanthine-Derived A2B Antagonists

The compound's differentiation is also defined by its chemical scaffold. It is a quinazoline derivative, which is structurally distinct from the xanthine core found in most modern, high-affinity A2B antagonists [1]. For example, PSB-603, a xanthine derivative, is a highly potent (Ki: 0.553 nM) and selective A2B antagonist [2].

Medicinal Chemistry Chemical Biology GPCR Pharmacology

Supporting Evidence: Absence of Validated In Vivo Functional Antagonism Data

While some third-party search results have suggested that A2B receptor antagonist 2 exhibits potent in vivo activity (e.g., inhibition of dermal vasodilation) , a direct examination of the product's technical datasheet from the same supplier reveals no such in vivo data and only lists in vitro binding affinities . This discrepancy suggests a potential data mix-up in the supplier's database. Furthermore, no peer-reviewed studies were found that validate any in vivo efficacy for this specific compound.

In Vivo Pharmacology Data Integrity Tool Compound Validation

Defined Research Applications for A2B receptor antagonist 2 (784-90-7) Based on Quantitative Evidence


SAR and Pharmacophore Modeling Studies of Non-Xanthine Adenosine Antagonists

As a characterized quinazoline derivative with a published Ki for hA2B, rA1, and rA2A, this compound serves as a valid negative control or benchmark for structure-activity relationship (SAR) studies aiming to optimize the potency or selectivity of non-xanthine A2B ligands. Its micromolar affinity and lack of selectivity provide a clear baseline for demonstrating improved compound profiles [1].

Investigating Scaffold-Specific Off-Target Effects or Cytotoxicity

Given the structural divergence from xanthine-based A2B antagonists (e.g., PSB-603, MRS1754) [2], this compound can be used in comparative studies designed to identify off-target effects or cellular toxicities that are specific to the quinazoline chemical scaffold, independent of potent A2B antagonism .

In Vitro Assay Development and Optimization as a Low-Affinity Control

The compound's moderate, micromolar binding affinity (hA2B Ki: 3.44 µM) makes it suitable as a low-affinity control ligand during the development and validation of new in vitro binding or functional assays for the adenosine A2B receptor [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for A2B receptor antagonist 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.